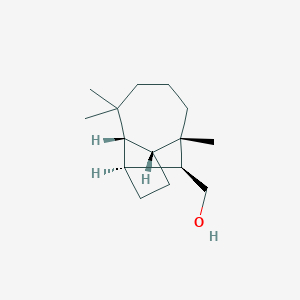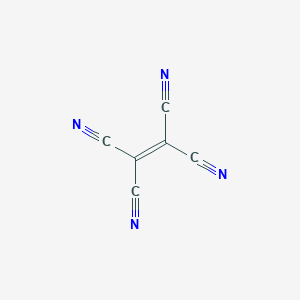
(1S,3R)-3-aminocyclohexanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclohexane ring, followed by the introduction of the amino and hydroxyl groups. This could potentially be achieved through a series of reactions including cyclization, reduction, and substitution reactions .Molecular Structure Analysis
The molecular structure of “(1S,3R)-3-aminocyclohexanol” would consist of a six-membered carbon ring (cyclohexane) with an amino group (-NH2) and a hydroxyl group (-OH) attached to different carbons .Chemical Reactions Analysis
The amino and hydroxyl groups in “(1S,3R)-3-aminocyclohexanol” make it a versatile molecule for chemical reactions. The amino group can participate in reactions such as acylation, alkylation, and condensation, while the hydroxyl group can be involved in reactions like esterification and etherification .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S,3R)-3-aminocyclohexanol” would be influenced by its functional groups. The presence of the polar amino and hydroxyl groups would likely make it more soluble in polar solvents compared to nonpolar solvents .Applications De Recherche Scientifique
Peptide Structures and Conformations : (1S,3R)-3-aminocyclohexanol has been studied for its role in the formation of helical structures in peptides. Research by Hirata et al. (2015) found that peptides containing this compound can form α-helices, indicating its potential utility in the study and design of peptide-based structures.
Chiral Separation Methods : The compound has been used in the study of chiral separation methods. Brocklehurst et al. (2011) demonstrated the synthesis of (1S,3S)-3-aminocyclohexanol through enzymatic kinetic resolution, highlighting its applicability in stereochemistry and chiral synthesis processes (Brocklehurst et al., 2011).
Ligands in Asymmetric Catalysis : Schiffers et al. (2006) explored the resolution of racemic 2-aminocyclohexanol derivatives, including (1S,3R)-3-aminocyclohexanol, and their application as ligands in asymmetric catalysis. This demonstrates its role in facilitating chemical reactions that produce chiral products with high enantiomeric excess (Schiffers et al., 2006).
Synthesis of Optically Pure Aminocyclohexanols : An efficient process for preparing optically pure trans-2-aminocyclohexanols has been developed, utilizing (1S,3R)-3-aminocyclohexanol. This research by Xue et al. (2014) contributes to the scalable preparation of these compounds, useful in various chemical syntheses (Xue et al., 2014).
Enzymatic Acylation in Organic Media : Levy et al. (2004) studied the enzymatic acylation of N-protected cis-and trans-1,3-aminocyclohexanols, including (1S,3R)-3-aminocyclohexanol. Their research highlights the potential of this compound in organic synthesis and the influence of different protecting groups on reaction rates (Levy et al., 2004).
Synthesis of Aminocyclohexyl Glycyl Thymine PNA : The synthesis of ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate, which uses (1S,3R)-3-aminocyclohexanol, was reported by Govindaraju et al. (2003). This research contributes to the field of nucleic acid analogs and their potential applications (Govindaraju et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,3R)-3-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIPYGXPZUDDP-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310190 | |
| Record name | (1S,3R)-3-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-aminocyclohexanol | |
CAS RN |
1110772-04-7 | |
| Record name | (1S,3R)-3-Aminocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1110772-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocyclohexanol, (1S,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,3R)-3-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINOCYCLOHEXANOL, (1S,3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP9UQV9BK6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)

![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)



